Methyl 2-(azetidin-2-yl)acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-(azetidin-2-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-5-2-3-7-5;/h5,7H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHALBOKRYOGHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Azetidine with Methyl Chloroacetate
A direct route involves reacting azetidine with methyl chloroacetate in anhydrous conditions. The process typically employs a base like triethylamine to neutralize HCl byproducts. For example, azetidine (1.0 eq) and methyl chloroacetate (1.2 eq) in dichloromethane at 0–5°C yield the ester intermediate, which is subsequently treated with HCl gas to form the hydrochloride salt.
Table 1: Acylation Reaction Parameters
| Parameter | Value/Range | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| Temperature | 0–5°C | Triethylamine | 68–72 |
| Reaction Time | 4–6 hours | Dichloromethane | – |
| HCl Salt Formation | Gas bubbling, 0°C | Ethanol | 89 |
This method’s limitation lies in azetidine’s commercial scarcity, necessitating in situ generation.
Ring-Closing Strategies via 1,3-Dihalopropane Derivatives
Patents describe azetidine synthesis from 1,3-dihalopropane and primary amines, followed by esterification. For instance, benzhydrylamine reacts with 1-bromo-3-chloropropane in butanol/water at 95–105°C to form N-benzhydrylazetidine. Subsequent hydrogenolysis over Pd/C (40–80 psi H₂, 40–80°C) removes the benzhydryl group, yielding free azetidine.
Critical Considerations :
-
Solvent System : Butanol/water mixtures (3:1 v/v) improve ring-closing efficiency.
-
Catalyst Loading : 5–10 wt% Pd/C ensures complete deprotection.
-
Byproduct Management : Arylmethane byproducts are extracted via ether.
Hydrogenation and Protecting Group Strategies
N-Boc Protection for Selective Functionalization
To avoid side reactions during esterification, the azetidine nitrogen is protected with tert-butoxycarbonyl (Boc). Boc-azetidine reacts with methyl bromoacetate in DMF at 60°C, followed by Boc deprotection using HCl/dioxane. This two-step process achieves 78% overall yield.
Table 2: Boc Protection/Deprotection Workflow
| Step | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 12 h | 92 |
| Esterification | Methyl bromoacetate, K₂CO₃ | 8 h | 85 |
| Deprotection | 4M HCl/dioxane | 2 h | 95 |
Reductive Amination Approaches
Alternative routes employ reductive amination of γ-amino esters. For example, methyl 4-aminobutyrate undergoes cyclization using NaBH₄/ZnCl₂ in THF, forming the azetidine ring. Subsequent HCl treatment isolates the hydrochloride salt.
Salt Formation and Purification Techniques
Hydrochloride Salt Crystallization
The free base is dissolved in ethanol, and HCl gas is bubbled at 0°C until pH < 2. The mixture is concentrated under vacuum, and the residue is recrystallized from ethanol/diethyl ether (1:3 v/v) to afford white crystals (mp 142–145°C).
Purity Metrics :
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HPLC : >99.5% (C18 column, 0.1% TFA/MeCN).
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Residual Solvents : <50 ppm (GC-FID).
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 1:1) removes unreacted methyl chloroacetate. For large-scale production, countercurrent distribution achieves 98% purity.
Optimization of Reaction Conditions
Temperature and Catalysis
Solvent Effects
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Polar Aprotic Solvents : DMF enhances esterification rates but complicates isolation.
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Ether-Water Biphasic Systems : Reduce side reactions during ring-closing.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of a leaving group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Sodium hydride (NaH): Used in the preparation of the starting material.
Boronic acids: Used in Suzuki–Miyaura cross-coupling reactions to diversify the heterocyclic amino acid derivatives.
Major Products Formed
The major products formed from these reactions include various substituted azetidines and oxetanes, which are of interest for their potential biological activities .
Scientific Research Applications
Scientific Research Applications
- Organic Chemistry
-
Pharmaceutical Development
- Drug Synthesis : The compound is utilized in the synthesis of various pharmaceuticals, especially those targeting central nervous system disorders. Its azetidine structure is often incorporated into drug candidates to enhance efficacy and selectivity .
- Antimicrobial Activity : Several studies have demonstrated that derivatives of azetidine, including this compound, exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, compounds derived from this structure have shown improved minimum inhibitory concentrations (MIC) compared to traditional antibiotics like ampicillin .
-
Biological Research
- Enzyme Inhibitors : The compound has been explored for its potential as an enzyme inhibitor, particularly in studies involving monoacylglycerol lipase, which is relevant for therapeutic applications in obesity and metabolic disorders .
- Anticancer Studies : Recent research indicates that azetidine derivatives can inhibit tumor cell proliferation. For example, specific derivatives have been evaluated for their effects on various cancer cell lines, showing promising results in terms of cytotoxicity .
- Material Science
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | <64 | |
| Derivative 12a | Enterococcus faecalis | <8 | |
| Derivative 4a | Pseudomonas aeruginosa | <128 |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Starting Material Preparation | Synthesis begins with (N-Boc-azetidin-3-one) through a DBU-catalyzed reaction. |
| Aza-Michael Addition | The azetidine derivative undergoes aza-Michael addition to yield functionalized products. |
| Hydrochloride Formation | Final conversion to hydrochloride salt using hydrochloric acid completes the synthesis process. |
Mechanism of Action
The mechanism of action of methyl 2-(azetidin-2-yl)acetate hydrochloride is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets and pathways. The azetidine ring’s strain and reactivity may play a crucial role in its biological activities, potentially involving interactions with enzymes or receptors .
Comparison with Similar Compounds
Methyl-2-{2-[3-chloro-4-oxo-1-(4-nitrophenylcarbonylamino)azetidin-2-yl]phenoxy}-acetate
- Structure: Contains an azetidinone ring (4-membered β-lactam) substituted with a 3-chloro-4-oxo group, a 4-nitrophenylcarbamoyl moiety, and a phenoxyacetate ester.
- Biological Activity : Demonstrates efficacy against S. aureus and Salmonella typhi (MIC: 12.5–25 µg/mL), attributed to β-lactamase inhibition or cell wall disruption .
- Physicochemical Properties : Higher molecular weight (C₂₀H₁₈ClN₃O₇, ~448 g/mol) compared to the target compound, likely reducing aqueous solubility.
Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
- Structure : Features a 2-chlorophenyl group and a primary amine on the acetate backbone.
- Key Differences : The absence of a heterocyclic ring simplifies the structure but reduces conformational rigidity.
- Applications : Often used as a chiral building block in asymmetric synthesis due to its stereogenic center .
- Stability : The hydrochloride salt improves crystallinity and shelf life compared to freebase analogs.
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate Hydrochloride
- Structure : Substituted with a phenyl group and a pyrrolidine (5-membered ring) at the α-position of the acetate.
- Applications : Used in forensic research as a stimulant analog, suggesting CNS activity .
- Lipophilicity : LogP is higher (~2.5) due to the phenyl group, favoring blood-brain barrier penetration.
Methyl 2-(4-Fluorophenyl)-2-(piperidin-2-yl)acetate Hydrochloride
- Structure : Combines a 4-fluorophenyl group and a piperidine (6-membered ring) with the acetate.
- Key Differences : The fluorine atom increases electronegativity, enhancing binding affinity to aromatic residues in target proteins.
- Bioavailability : Piperidine’s larger ring size improves solubility (MW: 287.76 g/mol) compared to azetidine derivatives .
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate Hydrochloride
- Structure : Includes a tetrahydropyran (6-membered oxygen-containing ring) at the α-position.
- Applications : Used in peptide mimetics and glycosidase inhibitors due to its carbohydrate-like structure .
Comparative Data Table
*Calculated based on molecular formula.
Structural and Functional Insights
- Ring Size and Strain : Azetidine’s 4-membered ring increases reactivity but may reduce metabolic stability compared to 5- or 6-membered rings (e.g., pyrrolidine, piperidine) .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance antibacterial activity but may increase toxicity. Fluorine improves bioavailability via enhanced membrane permeability .
- Salt Forms : Hydrochloride salts普遍improve crystallinity and stability across analogs, facilitating formulation .
Biological Activity
Methyl 2-(azetidin-2-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a four-membered azetidine ring attached to an acetate group. Its molecular formula is C6H12ClNO, with a molecular weight of 165.62 g/mol. The presence of the azetidine ring contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The azetidine ring's inherent strain allows it to form covalent bonds with proteins and enzymes, potentially inhibiting or modifying their functions. This mechanism is particularly relevant in drug design, where the compound can target specific receptors or enzymes involved in disease processes.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties:
- In vitro Studies : this compound has shown promising results against several bacterial strains. For instance, derivatives containing the azetidine moiety exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like ampicillin .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 12a | S. aureus | 32 |
| 12b | S. epidermidis | 16 |
| Control (Ampicillin) | S. aureus | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro assays demonstrated that this compound derivatives exhibit antiproliferative effects in various cancer cell lines, including MCF-7 (breast cancer). The IC50 values ranged from 10–33 nM, indicating potent activity comparable to established chemotherapeutic agents .
| Cell Line | Compound | IC50 (nM) |
|---|---|---|
| MCF-7 (Breast) | 9q | 23 |
| MDA-MB-231 (Triple-negative breast cancer) | 9q | 30 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that compounds derived from this compound showed enhanced antibacterial activity through structural modifications that improved hydrophobic interactions with bacterial enzymes .
- Antiproliferative Effects : Research indicated that certain derivatives could disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This effect was confirmed using flow cytometry and confocal microscopy techniques .
- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, aiding in the development of more complex heterocyclic compounds and potential pharmaceuticals .
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 2-(azetidin-2-yl)acetate hydrochloride in laboratory settings?
Methodological Answer: A common approach involves cyclocondensation reactions, leveraging strained azetidine ring formation. For example, methyl chloroacetate can react with amines (e.g., ethylenediamine derivatives) under controlled conditions to form the azetidine core, followed by esterification and hydrochloride salt formation . Key steps include:
- Ring-closure : Use of catalytic bases (e.g., K₂CO₃) to promote cyclization.
- Protection/deprotection : Temporary protection of the azetidine nitrogen to avoid side reactions.
- Salt formation : Acidification with HCl in a non-aqueous solvent to precipitate the hydrochloride salt.
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Cyclocondensation | Methyl chloroacetate, ethylenediamine, DMF, 80°C | |
| Esterification | Methanol, H₂SO₄ (catalytic) | |
| Hydrochloride salt | HCl (gas), diethyl ether |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂ groups) and ester moiety (δ ~3.7 ppm for OCH₃) .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~2500–3000 cm⁻¹ (HCl salt N-H stretch) .
- HPLC-MS : Reverse-phase C18 columns with ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and purity .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 1.5–2.0 (azetidine CH₂), 3.7 (OCH₃) | |
| IR | 1740 cm⁻¹ (C=O), 2800 cm⁻¹ (N-H⁺) |
Q. What are the critical handling and storage protocols for this compound?
Methodological Answer:
- Storage : Store as a powder at -20°C or in anhydrous solvent (e.g., DMSO) at -80°C to prevent hydrolysis .
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for weighing. Avoid moisture; hygroscopicity may alter reactivity .
- Safety : Wear nitrile gloves, lab coats, and goggles. Refer to GHS warnings (H302: harmful if swallowed; P233: keep away from ignition sources) .
Advanced Research Questions
Q. How does the strain in the azetidine ring influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer: The four-membered azetidine ring’s angle strain increases its susceptibility to ring-opening reactions. For example:
- Nucleophilic attack : Amines or thiols can open the ring at the β-carbon, forming linear adducts. Monitor via ¹H NMR for disappearance of azetidine CH₂ signals .
- Kinetic studies : Use stopped-flow spectroscopy to quantify reaction rates under varying pH/temperature conditions. The ring-opening rate increases at higher temperatures (ΔG‡ ~50–60 kJ/mol) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for hydrochlorides) .
- pH Stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC. Hydrolysis of the ester group occurs rapidly at pH >10 .
- Moisture Sensitivity : Karl Fischer titration to quantify water uptake; correlate with NMR-detectable hydrolysis products (e.g., acetic acid) .
Q. Table 3: Stability Data
| Condition | Degradation Pathway | Half-Life (25°C) | Reference |
|---|---|---|---|
| pH 2.0 (HCl) | Ester hydrolysis | >30 days | |
| pH 12.0 (NaOH) | Ester hydrolysis | <24 hours | |
| 40°C (dry) | Thermal decomposition | >14 days |
Q. What computational methods are suitable for predicting the compound’s physicochemical properties and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict bond angles/strain energy in the azetidine ring .
- MD Simulations : Simulate solvation in water/DMSO to estimate solubility (LogP ~0.92 predicted via ChemAxon) .
- ADMET Prediction : Use SwissADME to forecast bioavailability (TPSA ~52 Ų indicates moderate permeability) .
Q. How should researchers resolve contradictions in reported spectroscopic data or synthetic yields?
Methodological Answer:
- Cross-validation : Compare NMR with X-ray crystallography (if crystals are obtainable) to confirm structural assignments .
- Replication : Reproduce synthesis using strict anhydrous conditions; trace water may reduce yields by promoting hydrolysis .
- Advanced analytics : Use HRMS to rule out impurities and DOSY NMR to confirm molecular weight in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
